4-(Azidomethyl)benzamide physical and chemical properties
4-(Azidomethyl)benzamide physical and chemical properties
An In-depth Technical Guide to 4-(Azidomethyl)benzamide: Properties, Applications, and Experimental Protocols
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Azidomethyl)benzamide, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. By integrating fundamental physicochemical properties with practical, field-proven insights, this document serves as an essential resource for leveraging this compound's unique capabilities, particularly in the realm of bioconjugation and medicinal chemistry.
Introduction: The Strategic Importance of a Bifunctional Reagent
4-(Azidomethyl)benzamide is a synthetic organic compound featuring two key functional groups: a benzamide core and an azidomethyl substituent.[1] The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents across various disease areas, including oncology and central nervous system disorders.[1][2] The introduction of the azidomethyl group (-CH₂N₃) imparts a powerful and versatile chemical handle. The azide moiety is a cornerstone of "click chemistry," a class of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility.[1][3][4]
This dual functionality makes 4-(Azidomethyl)benzamide a valuable building block. The azide group allows for precise, covalent linkage to molecules containing alkyne groups through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or to strained cyclooctynes via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][5] This capability is widely exploited for conjugating the benzamide core to biomolecules, creating novel probes for chemical biology, and synthesizing diverse compound libraries for drug discovery.[5][6] This guide will explore the compound's properties, synthesis, and critical experimental workflows.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is paramount for its successful application in research and development. The key properties of 4-(Azidomethyl)benzamide are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(azidomethyl)benzamide | [7] |
| CAS Number | 864528-53-0 | [7] |
| Molecular Formula | C₈H₈N₄O | [8] |
| Molecular Weight | 176.18 g/mol | [8] |
| Appearance | White solid (inferred) | [9] |
| Melting Point | 125 - 128 °C | |
| Stability | Chemically stable under standard ambient conditions (room temperature). | |
| Solubility | While direct data is limited, its synthesis in aqueous media suggests some stability and at least sparse solubility in water.[10] Its parent compound, benzamide, is slightly soluble in water (13.5 g/L at 25 °C) and soluble in many organic solvents.[11] |
Synthesis and Chemical Reactivity
General Synthesis Pathway
The most common and straightforward synthesis of 4-(Azidomethyl)benzamide involves a direct nucleophilic substitution reaction. This process typically uses a commercially available starting material, such as 4-(chloromethyl)benzoyl chloride or a similar dihalogen precursor, and displaces the halide with an azide anion from a source like sodium azide (NaN₃).[6][9]
The causality behind this choice of reaction is its efficiency and high yield. The benzylic position of the starting material is activated, making the halide a good leaving group and facilitating the Sₙ2 attack by the azide nucleophile. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to solubilize the reagents and promote the reaction kinetics.[9][12]
Caption: General synthesis scheme for 4-(azidomethyl)benzamide.
Core Reactivity: The Azide as a Bioorthogonal Handle
The chemical utility of 4-(Azidomethyl)benzamide is dominated by the reactivity of its azide group. Organic azides are remarkably stable in complex biological environments, remaining inert to the vast majority of endogenous functional groups.[13] This bioorthogonality is critical, as it allows for highly specific chemical transformations in living systems without disrupting native biochemical processes.[4][13]
The primary reactions involving the azide are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click" reaction. In the presence of a copper(I) catalyst, the azide on 4-(azidomethyl)benzamide reacts rapidly and specifically with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[5][14] The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4][15]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern, such as live-cell imaging, SPAAC provides a powerful alternative.[5][15] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts with the azide without the need for a metal catalyst.[3][5]
Experimental Protocols and Methodologies
Trustworthy protocols are self-validating systems. The following section details a standard workflow for a CuAAC reaction, explaining the rationale behind each step to ensure reproducibility and success.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating 4-(Azidomethyl)benzamide to an alkyne-containing molecule.
Materials:
-
4-(Azidomethyl)benzamide
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar Cu(I)-stabilizing ligand (optional but highly recommended for biological applications)
-
Solvent (e.g., DMSO, t-BuOH/H₂O mixture)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in the chosen solvent. For example, a 10 mM stock of 4-(Azidomethyl)benzamide in DMSO.
-
Causality: Using stock solutions allows for precise and reproducible addition of small quantities of each reagent, minimizing weighing errors and facilitating optimization.
-
-
Reaction Assembly:
-
In a suitable reaction vessel, combine the 4-(Azidomethyl)benzamide and the alkyne-functionalized molecule. A 1:1 to 1.2:1 molar ratio of azide to alkyne is a common starting point.
-
Add the copper(II) sulfate solution. A typical final concentration is 50 µM to 1 mM.[15]
-
If using a ligand like THPTA, add it at this stage. A 1:5 ratio of CuSO₄ to THPTA is often effective for preventing copper precipitation and enhancing reaction rates in aqueous media.[15]
-
Causality: The ligand stabilizes the active Cu(I) oxidation state, preventing its disproportionation and oxidation, which would otherwise terminate the catalytic cycle.[4]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. A significant excess (e.g., 5-10 fold molar excess relative to copper) is used.[15]
-
Causality: Sodium ascorbate is the reducing agent that converts the inactive Cu(II) precursor to the catalytically active Cu(I) species. A stoichiometric excess ensures the environment remains reducing, protecting the Cu(I) from oxidation by dissolved oxygen.[4][15]
-
Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
-
Once the reaction is complete, the product can be purified using standard techniques like column chromatography or preparative HPLC.
-
Caption: A typical workflow for a CuAAC "click" chemistry reaction.
Spectroscopic Characterization
Authenticating the structure and purity of 4-(Azidomethyl)benzamide is crucial. Spectroscopic methods provide definitive fingerprints of the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most telling feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group. This peak typically appears around 2100 cm⁻¹. For a related compound, N,N'-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide], this peak was observed at 2086 cm⁻¹.[9] Other expected signals include N-H stretching from the amide (~3200-3400 cm⁻¹) and a strong C=O stretch (amide I band) around 1640-1660 cm⁻¹.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the benzene ring, typically in the range of 7.4-8.0 ppm. A key singlet corresponding to the two protons of the azidomethyl (-CH₂N₃) group would be expected around 4.4-4.6 ppm. The amide protons (-CONH₂) would likely appear as two broad singlets.[9][16]
-
¹³C NMR: The carbon spectrum would show signals for the aromatic carbons, the amide carbonyl carbon (typically >165 ppm), and importantly, the carbon of the azidomethyl group, which for a similar structure was observed at 54.28 ppm.[9]
-
Safety and Handling
As with any chemical reagent, proper handling of 4-(Azidomethyl)benzamide is essential for laboratory safety.
-
Hazards: The compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and is suspected of causing genetic defects (Germ cell mutagenicity, Category 2).
-
Handling Precautions:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[17]
-
Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Organic azides can be energetic compounds. While this compound is reported to be a stable solid, it should be kept away from sources of heat, light, pressure, and shock.[9] Intense heating can lead to the formation of explosive mixtures with air.
-
-
Storage: Store in a cool, well-ventilated place, locked up.[17]
Conclusion
4-(Azidomethyl)benzamide stands out as a highly valuable and versatile reagent for chemical and biological sciences. Its unique structure, combining the medicinally relevant benzamide core with the bioorthogonal azidomethyl handle, provides a powerful platform for innovation. By understanding its fundamental properties, mastering its synthesis and reactivity, and adhering to rigorous experimental and safety protocols, researchers can effectively unlock its potential for applications ranging from novel drug design and bioconjugation to the development of sophisticated molecular probes.
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